3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a nitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a pyridinylacetyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine and pyrrolopyrazine derivatives, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, contributing to its potential therapeutic effects.
Mode of Action
Based on the structural similarity to pyrrolidine and pyrrolopyrazine derivatives, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their activity and resulting in therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected . These could include pathways related to inflammation, cell proliferation, and apoptosis, among others. The downstream effects of these pathway alterations would depend on the specific context of the cells and tissues involved.
Pharmacokinetics
Compounds with similar structures, such as pyrrolidine and pyrrolopyrazine derivatives, are known to have good bioavailability due to their ability to form hydrogen bonds and their high lipophilicity . These properties would likely influence the absorption and distribution of the compound in the body.
Result of Action
Based on the biological activities associated with similar compounds, it can be hypothesized that the compound may have anti-inflammatory, antitumor, and other therapeutic effects . These effects would result from the compound’s interactions with its targets and the subsequent alterations in cellular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of Pyridin-3-ylacetyl Intermediate: The initial step involves the acylation of pyridine with an appropriate acylating agent to form the pyridin-3-ylacetyl intermediate.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a cyclization reaction involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Coupling Reaction: The pyridin-3-ylacetyl intermediate is then coupled with the pyrrolidine derivative under conditions that promote the formation of an amide bond.
Etherification: The resulting compound undergoes an etherification reaction with pyrazine-2-carbonitrile, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, 3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-((1-(2-(Pyridin-2-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: Similar structure but with a pyridin-2-yl group.
3-((1-(2-(Pyridin-4-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile: Similar structure but with a pyridin-4-yl group.
Uniqueness
The unique positioning of the pyridin-3-yl group in 3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may confer distinct binding properties and reactivity compared to its isomers. This could result in different biological activities and synthetic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-(2-pyridin-3-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c17-9-14-16(20-6-5-19-14)23-13-3-7-21(11-13)15(22)8-12-2-1-4-18-10-12/h1-2,4-6,10,13H,3,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCVAXLKLFHAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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